alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide
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Overview
Description
Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, along with an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-chlorophenylpyridazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
Alpha-Pyrrolidinohexiophenone: A synthetic stimulant with a similar structural framework.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects
Uniqueness
Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide is unique due to its specific combination of a chlorophenyl group and a pyridazine ring with an ethanethioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
81102-56-9 |
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Molecular Formula |
C12H10ClN3S |
Molecular Weight |
263.75 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-pyridazin-3-ylethanethioamide |
InChI |
InChI=1S/C12H10ClN3S/c13-9-5-3-8(4-6-9)11(12(14)17)10-2-1-7-15-16-10/h1-7,11H,(H2,14,17) |
InChI Key |
NNJLIKBVVMVGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(C2=CC=C(C=C2)Cl)C(=S)N |
Origin of Product |
United States |
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